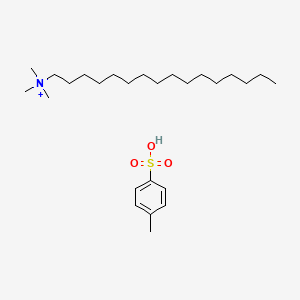
Hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid is a quaternary ammonium compound combined with a sulfonic acid derivative. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. The hexadecyl(trimethyl)azanium part of the molecule is a cationic surfactant, while the 4-methylbenzenesulfonic acid part acts as a counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid typically involves the quaternization of hexadecylamine with trimethylamine, followed by the addition of 4-methylbenzenesulfonic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions in reactors designed to handle high volumes. The process includes steps such as mixing, heating, and purification to obtain the final product. Quality control measures are implemented to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
Hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid involves its surfactant properties. The compound interacts with cell membranes and other biological structures, altering their permeability and facilitating the transport of molecules. The molecular targets include lipid bilayers and protein structures, which are affected by the compound’s amphiphilic nature.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetylpyridinium chloride: A cationic surfactant used in various applications.
Benzalkonium chloride: A widely used disinfectant and surfactant.
Uniqueness
Hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid is unique due to its combination of a quaternary ammonium cation and a sulfonic acid anion. This combination provides distinct properties, such as enhanced solubility and stability, making it suitable for specific applications where other surfactants may not be as effective.
Propriétés
Formule moléculaire |
C26H50NO3S+ |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C19H42N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1; |
Clé InChI |
MZMRZONIDDFOGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12435904.png)
![4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12435905.png)
![(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine](/img/structure/B12435909.png)
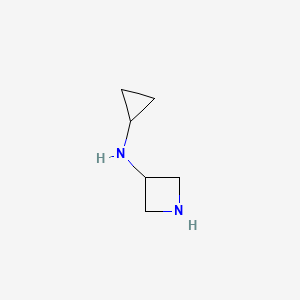
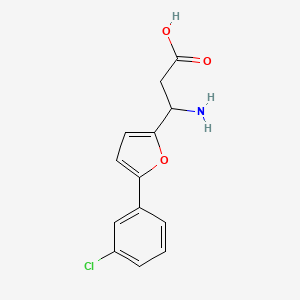
![8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione](/img/structure/B12435932.png)
![2-[2-(Phenylsulfanyl)acetamido]propanoic acid](/img/structure/B12435945.png)
![Amino-benzo[1,3]dioxol-4-YL-acetic acid](/img/structure/B12435946.png)

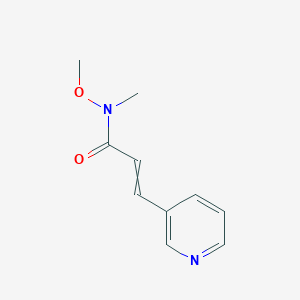
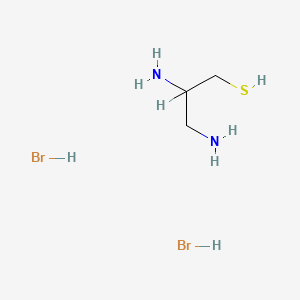
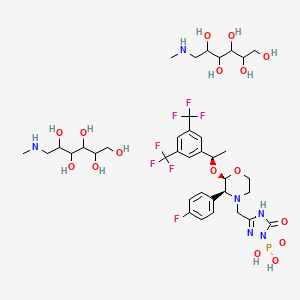
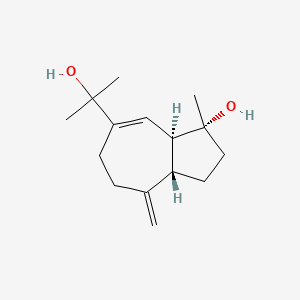
![1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12435978.png)
